Hexane, 1,1'-thiobis-
Description
Hexane, 1,1'-thiobis- (CAS No. 6294-31-1) is an organosulfur compound characterized by two hexane chains linked via a sulfur atom (thioether bond). Its molecular formula is C₁₂H₂₆S, with a molecular weight of 196.290 g/mol . This compound belongs to the class of dialkyl sulfides, which are widely studied for their chemical stability, reactivity, and applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-hexylsulfanylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRHYOMDUJLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064206 | |
| Record name | Hexane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-31-1 | |
| Record name | Dihexyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl thioether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYL THIOETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGW37917VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of hexyl sulfide is the respiratory system. .
Mode of Action
A detailed reaction network has been proposed for the pyrolysis and desulfurization of hexyl sulfide. This process involves the presence or absence of both supercritical water (SCW) and hexadecane, but without any added H2 or catalyst, for T = 400–450 °C.
Biochemical Pathways
It has been reported that pentane, carbon monoxide, and carbon dioxide are major products of hexyl sulfide desulfurization in scw. The observation of CO and CO2 in the reaction products indicates that water effectively acts as a hydrogen source; presumably, this assists in sulfur reduction to H2S.
Result of Action
It has been suggested that water plays a molecular role as a diluent, hydrogen bond donor, and reductant in the decomposition of hexyl sulfide.
Action Environment
The action of hexyl sulfide can be influenced by environmental factors such as temperature and the presence of other substances like supercritical water and hexadecane. For instance, the desulfurization of hexyl sulfide has been studied in the presence or absence of both supercritical water (SCW) and hexadecane.
Biochemical Analysis
Biochemical Properties
Hexyl sulfide plays a significant role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of Hexyl sulfide. This interaction leads to the formation of sulfoxides and sulfones, which are important intermediates in sulfur metabolism. Additionally, Hexyl sulfide can interact with glutathione, a tripeptide that acts as an antioxidant, forming glutathione conjugates that are crucial for detoxification processes.
Cellular Effects
Hexyl sulfide has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and transcription factors. For instance, Hexyl sulfide can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. It also impacts cell proliferation and apoptosis by interacting with key regulatory proteins such as p53 and Bcl-2. Furthermore, Hexyl sulfide has been observed to alter mitochondrial function, affecting cellular bioenergetics and oxidative stress responses.
Molecular Mechanism
The molecular mechanism of Hexyl sulfide involves its interaction with biomolecules at the molecular level. Hexyl sulfide can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, affecting neurotransmission. Additionally, Hexyl sulfide can induce changes in gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hexyl sulfide can change over time due to its stability and degradation. Hexyl sulfide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of various byproducts, which may have different biological activities. Long-term studies have shown that Hexyl sulfide can have sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of Hexyl sulfide vary with different dosages in animal models. At low doses, Hexyl sulfide has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels. For instance, low doses may promote cell survival, while high doses can induce cell death through apoptosis.
Metabolic Pathways
Hexyl sulfide is involved in several metabolic pathways, primarily related to sulfur metabolism. It is metabolized by cytochrome P450 enzymes to form sulfoxides and sulfones, which are further processed by other enzymes such as sulfotransferases and glutathione S-transferases. These metabolic pathways are crucial for the detoxification and elimination of Hexyl sulfide from the body. Additionally, Hexyl sulfide can influence metabolic flux by altering the levels of key metabolites involved in energy production and redox balance.
Transport and Distribution
Hexyl sulfide is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as the endoplasmic reticulum and mitochondria. Transporters and binding proteins, such as albumin, can also facilitate the distribution of Hexyl sulfide in the bloodstream. The localization and accumulation of Hexyl sulfide within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of Hexyl sulfide is critical for its activity and function. Hexyl sulfide is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes. Targeting signals and post-translational modifications, such as phosphorylation, can direct Hexyl sulfide to specific subcellular compartments. This localization is essential for the compound’s role in modulating cellular metabolism and signaling pathways.
Biological Activity
Hexane, 1,1'-thiobis- (CAS Number: 6294-31-1), is a sulfur-containing organic compound with significant biological activity. Its molecular formula is C12H26S, and it has a molecular weight of 202.40 g/mol. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Hexane, 1,1'-thiobis- is characterized as a clear, colorless liquid with a faint odor. It has a density of 0.849 g/mL at 25°C and exhibits various physical and chemical properties that influence its biological interactions.
Interaction with Enzymes and Proteins:
Hexane, 1,1'-thiobis- plays a crucial role in biochemical reactions related to sulfur metabolism. It interacts with cytochrome P450 enzymes, leading to the formation of sulfoxides and sulfones—important intermediates in sulfur metabolism. Additionally, it forms glutathione conjugates that are vital for detoxification processes.
Cell Signaling Pathways:
The compound influences several cellular processes by modulating protein kinases and transcription factors. Notably, it activates the mitogen-activated protein kinase (MAPK) pathway, which can alter gene expression and metabolic activity. Moreover, it affects cell proliferation and apoptosis through interactions with regulatory proteins such as p53 and Bcl-2.
Mitochondrial Function:
Hexane, 1,1'-thiobis- has been shown to impact mitochondrial function, affecting cellular bioenergetics and oxidative stress responses. This interaction can lead to significant alterations in cellular metabolism.
The molecular mechanism underlying the activity of Hexane, 1,1'-thiobis- involves binding to the active sites of various enzymes. For instance, it inhibits acetylcholinesterase activity, resulting in increased levels of acetylcholine—a neurotransmitter crucial for synaptic transmission. Furthermore, it modulates transcription factors like NF-κB and AP-1, leading to changes in gene expression patterns.
Subcellular Localization
Hexane, 1,1'-thiobis- is primarily localized within the endoplasmic reticulum and mitochondria. This localization is essential for its role in metabolic processes and cellular signaling pathways. Targeting signals and post-translational modifications direct the compound to specific subcellular compartments where it exerts its biological effects.
Neurotoxicity
Several studies have indicated that exposure to n-hexane (a related compound) can lead to neurotoxic effects. A notable case involved a 55-year-old male parkinsonian patient with chronic exposure to n-hexane over 17 years. Neurophysiological tests suggested significant impacts on the central nervous system due to solvent exposure .
Toxicological Profile
The toxicological profile of n-hexane highlights various health effects associated with its exposure. Observational studies have reported muscle atrophy and decreased body weight as common findings in experimental animals exposed to n-hexane . The neurological system is identified as the most sensitive target for toxicity following inhalation exposure .
Summary Table: Biological Activity Overview
| Property | Details |
|---|---|
| Molecular Formula | C12H26S |
| Molecular Weight | 202.40 g/mol |
| Density | 0.849 g/mL at 25°C |
| Key Enzyme Interactions | Cytochrome P450 enzymes |
| Cell Signaling Pathways | MAPK pathway activation |
| Effects on Apoptosis | Interaction with p53 and Bcl-2 |
| Neurotoxic Effects | Chronic exposure linked to parkinsonism |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of Hexane, 1,1'-thiobis- with key analogs, focusing on molecular structure, physical properties, reactivity, and applications.
Structural Analogs with Thiobis- Linkages
Functionalized Thiobis- Derivatives
Sulfur Mustard (1,1'-Thiobis(2-chloroethane))
- CAS No.: 505-60-2 (HD variant) .
- Molecular Formula : C₄H₈Cl₂S.
- Key Features: Highly toxic vesicant; forms sulfonium ions in hydrolysis reactions . Lower volatility (vapor pressure: 0.11 mm Hg at 25°C) compared to non-chlorinated analogs . Reacts with nucleophiles (e.g., cysteine) to form conjugates, relevant in detoxification studies .
Propanoic Acid, 3,3'-thiobis- Derivatives
- Example : Dilauryl thiodipropionate (CAS 123-28-4).
- Molecular Formula : C₃₀H₅₈O₄S.
- Applications :
Key Research Findings and Trends
Reactivity and Stability
- Hydrolysis: Thiobis- compounds with electron-withdrawing groups (e.g., chlorine in sulfur mustard) undergo rapid hydrolysis, forming sulfoxides and sulfones . In contrast, Hexane, 1,1'-thiobis- is more stable under neutral conditions due to its non-polar alkyl chains.
- Oxidation: Sulfides like Hexane, 1,1'-thiobis- can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide. For example, cyclic thionosulfites derived from thiobis- benzimidazole demonstrate configurational stability at the thiosulfinyl center .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
